Goniomitine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26N2O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[(4aR,12aS)-4a-ethyl-2,3,4,5,6,12a-hexahydro-1H-indolo[1,2-a][1,8]naphthyridin-7-yl]ethanol |
InChI |
InChI=1S/C19H26N2O/c1-2-19-10-5-12-20-18(19)21-16-7-4-3-6-14(16)15(9-13-22)17(21)8-11-19/h3-4,6-7,18,20,22H,2,5,8-13H2,1H3/t18-,19+/m0/s1 |
InChI Key |
CGWKMDYVWRDDRF-RBUKOAKNSA-N |
Isomeric SMILES |
CC[C@]12CCCN[C@H]1N3C(=C(C4=CC=CC=C43)CCO)CC2 |
Canonical SMILES |
CCC12CCCNC1N3C(=C(C4=CC=CC=C43)CCO)CC2 |
Synonyms |
goniomitine |
Origin of Product |
United States |
Discovery and Initial Structural Elucidation
Historical Account of Isolation from Gonioma malagasy
Goniomitine was first brought to the scientific community's attention in 1987. acs.org It was isolated by a team of researchers led by Husson from the root bark of Gonioma malagasy, a plant species native to Madagascar. acs.orgoregonstate.edu The compound was obtained as a crystalline solid. nih.govresearchgate.net Initial characterization determined its molecular formula to be C₁₉H₂₆N₂O through high-resolution mass spectrometry. nih.govresearchgate.net
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₆N₂O | nih.gov, researchgate.net |
| Melting Point | 150°C (ether-methanol) | nih.gov, researchgate.net |
| Optical Rotation [α]D²⁰ | -80° (c 0.9 in CHCl₃) | nih.gov, researchgate.net |
Methodologies for Initial Structural Proposal and Confirmation
The initial proposal for the structure of this compound was a complex process that relied on a combination of advanced spectroscopic techniques and correlation with known compounds from the same natural source. nih.govresearchgate.netnih.gov
Spectroscopy was pivotal in piecing together the molecular puzzle of this compound. The UV absorption spectrum, with maxima at 228 and 291 nm, was consistent with the presence of an indolinic chromophore. semanticscholar.org Infrared (IR) spectroscopy confirmed the existence of hydroxyl (OH) and amine (NH) functional groups, showing characteristic bands at 3200 and 3450 cm⁻¹, respectively. semanticscholar.org
The core of the structural elucidation, however, came from Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net Analysis of both ¹H NMR and ¹³C NMR spectra allowed for the initial mapping of the carbon-hydrogen framework, leading to the proposal of its unique, angularly fused tetracyclic skeleton. nih.govresearchgate.netsemanticscholar.org The presence of the OH and NH groups was further confirmed by the formation of N-acetyl and N,O-diacetyl derivatives upon treatment with acetic anhydride (B1165640). nih.govresearchgate.net
| Technique | Observation | Inference | Source |
|---|---|---|---|
| UV Spectroscopy | λₘₐₓ at 228 and 291 nm | Indolinic chromophore | semanticscholar.org |
| IR Spectroscopy | Bands at 3200 and 3450 cm⁻¹ | Presence of OH and NH groups | semanticscholar.org |
| Mass Spectrometry (HRMS) | M⁺ 298.2080 | Molecular formula C₁₉H₂₆N₂O | nih.gov, researchgate.net |
| NMR Spectroscopy | ¹H and ¹³C spectral data | Proposed carbon-hydrogen framework | nih.gov, researchgate.net |
A crucial step in proposing the structure of this compound was its comparison to other known alkaloids. Its structure was assigned by correlation to related Aspidosperma alkaloids that were also found in Gonioma malagasy. nih.govresearchgate.netnih.gov The researchers hypothesized a biogenetic pathway where this compound could be derived from an Aspidosperma skeleton, such as that of vincadifformine (B1218849). oregonstate.edunih.govresearchgate.net This biosynthetic hypothesis provided a logical framework for the proposed structure and its stereochemical features. oregonstate.edunih.gov
Establishment of Absolute and Relative Stereochemistry
The initial structural proposal included a tentative assignment of the stereochemistry at its chiral centers as 20S, 21R, based on the NMR spectra and the correlation with co-occurring Aspidosperma alkaloids. nih.govresearchgate.net However, the definitive establishment of both the relative and absolute stereochemistry came later.
The correct relative structure of this compound was confirmed through the first total enantioselective synthesis of its natural form, accomplished by Takano and colleagues in 1991. nih.govresearchgate.net This landmark synthesis was instrumental as it also established the absolute stereochemistry of the natural product. nih.govresearchgate.net The synthesis revealed that the absolute configuration of natural (-)-goniomitine was, in fact, the enantiomer of the one that had been initially proposed. nih.govresearchgate.net
Biogenetic Pathways and Mechanistic Hypotheses
Proposed Biogenetic Route from Precursor Indole (B1671886) Alkaloids (e.g., Vincadifformine)
The proposed biogenesis of goniomitine suggests a fascinating molecular rearrangement originating from an Aspidosperma-type skeleton, with vincadifformine (B1218849) being a key proposed precursor. nih.govoregonstate.edu This transformation is thought to proceed through a series of distinct chemical reactions.
Oxidative Fission of Specific Carbon-Nitrogen Bonds
The initial and crucial step in the proposed biogenetic pathway is the oxidative cleavage of the C-5 to N-4 bond within the vincadifformine framework. nih.gov This bond scission is a significant structural modification that opens up the compact cage-like structure of the precursor, setting the stage for subsequent rearrangements. This type of oxidative process is a common transformation in alkaloid biosynthesis, often mediated by enzymatic systems within the plant.
Decarboxylation and Retro-Mannich Reactions
Following the initial bond cleavage, the biosynthetic route is hypothesized to involve a decarboxylation step, where a carboxyl group is removed, releasing carbon dioxide. nih.govoregonstate.edu This is then followed by a retro-Mannich reaction. nih.govoregonstate.edu The retro-Mannich reaction is a fragmentation process that breaks a carbon-carbon bond adjacent to an iminium ion, leading to the formation of an iminium intermediate. This sequence of reactions further dismantles the original Aspidosperma skeleton, generating key reactive intermediates.
Intramolecular Nucleophilic Attack and Cyclization Events
The final key step in the proposed biogenesis involves an intramolecular nucleophilic attack. nih.govoregonstate.edu Specifically, the nitrogen atom of the indole ring acts as a nucleophile, attacking the electrophilic iminium ion generated in the preceding retro-Mannich reaction. nih.govoregonstate.edu This intramolecular cyclization forges a new carbon-nitrogen bond and establishes the characteristic aminal-containing tetracyclic core of this compound. oregonstate.edu
Biomimetic Synthetic Studies Supporting Biogenetic Hypotheses
The plausibility of the proposed biogenetic pathway has been significantly bolstered by laboratory experiments that mimic these key transformations. These biomimetic and bio-inspired synthetic studies provide strong evidence for the proposed mechanistic steps. nih.govoregonstate.edutsinghua.edu.cnoregonstate.edu
In vitro Biomimetic Rearrangements
In 1995, researchers successfully demonstrated a biomimetic transformation of an Aspidosperma alkaloid into compounds possessing the this compound skeleton. nih.gov This in vitro rearrangement provided the first experimental support for the proposed biogenetic connection. nih.gov Later, in 2013, the first biomimetic semisynthesis of this compound from vincadifformine was achieved, further solidifying the proposed pathway. nih.gov These laboratory syntheses, by replicating the proposed sequence of reactions, lend significant credibility to the hypothesized natural process. nih.govoregonstate.edu
Advanced Synthetic Methodologies and Total Syntheses
General Strategies for Goniomitine Construction
The construction of the this compound framework has been approached through various strategic bond disconnections, leading to a diversity of synthetic routes. These strategies can be broadly categorized by the timing of the indole (B1671886) core formation and the key reactions employed to assemble the tetracyclic system. researchgate.net
A prevalent strategy in the synthesis of this compound involves the construction of the indole or a related precursor early in the synthetic sequence. This approach then focuses on the elaboration of the remaining rings onto the pre-formed indole nucleus.
One notable example of this strategy involves a formal [3+2] cycloaddition to construct the indole core. The synthesis reported by Pagenkopf and coworkers in 2008 utilized a reaction between a highly functionalized nitrile and a donor-acceptor cyclopropane (B1198618) to assemble the indole nucleus as a key strategic element. nih.govacs.org Similarly, another approach has employed a Stille coupling reaction to generate a 2-vinylindole derivative, which then undergoes further transformations to complete the synthesis. acs.org This method allows for a convergent assembly of key fragments.
Other early-stage indole construction methods include the use of Fischer or Bischler-Napieralski type reactions to form the indole ring, followed by the systematic construction of the piperidine (B6355638) and cyclopentane (B165970) rings. These classical methods, while effective, often lead to longer synthetic sequences.
In contrast to early-stage construction, late-stage functionalization strategies focus on building a complex polycyclic intermediate and then introducing the indole moiety or completing its formation in the final steps of the synthesis. This approach can be advantageous for convergent syntheses where complex fragments are brought together late in the sequence.
A prominent example of late-stage indole functionalization is the palladium-catalyzed 2-alkylation of indoles. acs.org This methodology allows for the direct coupling of an indole nucleus with a suitably functionalized cyclopentane derivative, rapidly assembling a significant portion of the this compound skeleton. This strategy highlights the power of modern cross-coupling reactions in streamlining complex natural product synthesis.
Another approach involves the intramolecular cyclization of an intermediate containing both the indole precursor and the components of the other rings. For instance, a reductive cyclization of an aminocyclopropane intermediate has been successfully employed to forge the tetracyclic core of this compound in a late-stage step. nih.govacs.org
A powerful and efficient strategy for the construction of the this compound scaffold is the use of Integrated Oxidation/Reduction/Cyclization (IORC) sequences. researchgate.net This one-pot procedure allows for the rapid assembly of the complex tetracyclic system from a more linear precursor, significantly increasing synthetic efficiency.
In 2013, a total synthesis of (±)-goniomitine was reported that featured a one-pot IORC sequence as the key step. nih.gov This sequence was used for the late-stage construction of the entire tetracyclic scaffold from a functionalized cyclopentene (B43876) precursor. nih.gov This elegant approach demonstrates the power of cascade reactions in rapidly building molecular complexity. More recent reviews have also highlighted the utility of IORC sequences in the synthesis of this compound and related alkaloids. researchgate.netresearchgate.net
Enantioselective Total Syntheses of this compound
The presence of a chiral all-carbon quaternary center in this compound necessitates the use of enantioselective synthetic strategies to obtain the naturally occurring enantiomer. researchgate.net Synthetic chemists have employed both chiral pool approaches and asymmetric catalysis to achieve this goal. The first enantiocontrolled total synthesis of natural (-)-goniomitine was reported in 1991, which also established the absolute stereochemistry of the natural product. nih.govresearchgate.net
The chiral pool strategy utilizes readily available, enantiopure starting materials from nature to introduce stereochemistry into the synthetic target. wikipedia.org This approach has been successfully applied to the enantioselective synthesis of this compound.
In one synthesis, commercially available diethyl L-malate was used as the chiral starting material to construct the C-9 unit containing the quaternary carbon center. acs.orgacs.orgnih.govdocksci.com This chiral building block was then elaborated through a series of steps to eventually yield (-)-goniomitine. acs.orgacs.orgnih.govdocksci.com Another synthesis utilized a chiral cyclopentadienone synthon derived from dicyclopentadiene (B1670491) to achieve the first enantiocontrolled total synthesis of (-)-goniomitine. acs.orgdocksci.com Mukai's group accomplished the total syntheses of both (-)- and (+)-goniomitine via a cross-metathesis strategy with chiral oxazolopiperidone lactams. acs.orgacs.org
| Chiral Pool Starting Material | Key Chiral Intermediate | Research Group | Year |
| Diethyl L-malate | Chiral C-9 unit with quaternary carbon | Jia | 2014 |
| Dicyclopentadiene | Chiral cyclopentadienone synthon | Takano | 1991 |
| δ-Valerolactone | Chiral oxazolopiperidone lactam | Mukai | 2011 |
Asymmetric catalysis offers a powerful alternative to the chiral pool, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from a prochiral substrate. frontiersin.org This approach has been elegantly applied in several total syntheses of this compound.
An iridium-catalyzed asymmetric hydrogenation of an exocyclic enone ester was a key step in a scalable enantioselective total synthesis of (-)-goniomitine. nih.govresearchgate.net This reaction effectively set the stereochemistry of the crucial quaternary center. nih.govresearchgate.net Another notable application of asymmetric catalysis is a cyanide-catalyzed imino-Stetter reaction, which was a key step in the total synthesis of (+)-goniomitine. researchgate.net In a different approach, a palladium-catalyzed decarboxylative coupling reaction in the presence of a chiral phosphinooxazoline ligand was used to set the stereocenter. researchgate.netnih.gov
| Asymmetric Reaction | Catalyst/Ligand | Research Group | Year |
| Asymmetric Hydrogenation | Iridium catalyst | Nankai University | 2019 |
| Imino-Stetter Reaction | Cyanide catalyst | Cheon | - |
| Decarboxylative Allylic Alkylation | Palladium catalyst with chiral phosphinooxazoline ligand | - | - |
Biomimetic Asymmetric Synthetic Pathways
| Starting Material | Number of Steps | Overall Yield | Key Feature | Reference(s) |
| Vincadifformine (B1218849) | 9 | 11% | Biomimetic approach | oregonstate.eduresearchgate.net |
Racemic Total Syntheses of this compound
Prior to the development of enantioselective methods, several elegant racemic total syntheses of this compound were reported. These routes established key strategies for the construction of its complex framework.
| Key Reaction | Reactants | Overall Yield | Number of Steps | Reference(s) |
| Formal [3+2] Cycloaddition | Functionalized Nitrile and Donor-Acceptor Cyclopropane | 5.2% | 17 | nih.govscholaris.ca |
C-H Activation and Functionalization Protocols
The Bach group developed a racemic total synthesis of this compound by employing a palladium-catalyzed C-H activation strategy. nih.govresearchgate.net The key step involved the C-2 alkylation of an indole derivative, which was achieved through a norbornene-mediated C-H activation cascade. nih.gov This methodology provided an efficient route to assemble the core structure of this compound.
| Core Methodology | Catalyst | Key Transformation | Reference(s) |
| C-H Activation | Palladium | C-2 alkylation of indole | nih.govresearchgate.net |
Radical Translocation Strategies for Indole Architecture
A notable strategy for the construction of the this compound indole framework was developed by the Beaudry group, who reported a six-step total synthesis of (±)-Goniomitine from 2-ethyl-δ-valerolactam. acs.orgnih.gov The key feature of this convergent synthesis is a complexity-generating radical translocation reaction to form the indole architecture. acs.org The process is initiated by the homolytic cleavage of a carbon-bromine bond on a vinyl bromide precursor, which generates a vinyl radical. researchgate.net This is followed by a 1,6-hydrogen atom transfer, also known as radical translocation, to form an α-amino radical. researchgate.netoregonstate.edu A subsequent intramolecular 5-exo-trig cyclization yields a pair of diastereomeric indolines. oregonstate.edu These intermediates are then oxidized in a later step to furnish the final indole nucleus, making the stereochemistry of the indoline (B122111) products inconsequential to the final structure. researchgate.netoregonstate.edu This approach benefits from the convergent assembly of the radical substrate from valerolactam and cinnamate (B1238496) building blocks. researchgate.net
Table 1: Key Steps in the Radical Translocation Synthesis of this compound
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Homolytic cleavage of C-Br bond | Vinyl radical species |
| 2 | 1,6-Hydrogen Atom Transfer (Radical Translocation) | α-amino radical |
| 3 | 5-exo-trig Cyclization | Diastereomeric indolines |
Palladium-Catalyzed Decarboxylative Coupling Reactions
The application of palladium-catalyzed reactions has provided innovative routes to key intermediates in this compound synthesis. In 2014, Zhu and colleagues reported a total synthesis of (±)-Goniomitine that hinged on a novel palladium-catalyzed decarboxylative coupling reaction. nih.gov This key step involved the vinylation of potassium nitrophenyl acetate (B1210297) with a vinyl triflate, which enabled the rapid construction of a highly functionalized cyclopentene intermediate. nih.govresearchgate.net Decarboxylative cross-coupling reactions are advantageous as they often utilize relatively stable and inexpensive carboxylic acids or their salts, proceeding with a loss of CO2 to form a new carbon-carbon bond. wikipedia.org This specific application highlights the power of palladium catalysis to forge complex carbon skeletons efficiently, setting the stage for subsequent transformations to complete the synthesis of the natural product. nih.gov
Fischer Indolization Strategies
The Fischer indolization, a classic and robust method for indole synthesis discovered in 1883, has also been applied in synthetic strategies toward this compound. nih.gov This acid-promoted reaction typically involves the condensation of an arylhydrazine with a ketone or aldehyde to form an arylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and elimination of ammonia (B1221849) to yield the indole ring. nih.gov A synthetic approach toward the core of (−)-Goniomitine reported by Stoltz and co-workers employed a Fischer indolization protocol. nih.govnih.govcaltech.edu They successfully synthesized a key tricyclic dihydropyrido[1,2-a]indolone (DHPI) intermediate in three steps from commercially available materials using this method. nih.gov This strategy provided crucial material to explore subsequent palladium-catalyzed enantioselective allylic alkylation reactions aimed at constructing the molecule's characteristic all-carbon quaternary center. nih.govscispace.com
Semisynthetic Approaches to this compound and Analogous Structures
Biomimetic semisynthesis provides a powerful tool for both confirming biosynthetic hypotheses and accessing complex natural products from advanced precursors. In 2013, Lewin and co-workers reported the first biomimetic semisynthesis of both natural (−)-Goniomitine and its unnatural enantiomer, (+)-Goniomitine. nih.gov The syntheses were achieved in nine steps starting from (+)- and (−)-vincadifformine, respectively. nih.gov This work lent significant support to the proposed biogenesis of this compound from a more common Aspidosperma alkaloid scaffold like vincadifformine. The proposed pathway involves an oxidative cleavage of a C-N bond, decarboxylation, a retro-Mannich reaction to generate an iminium ion, and finally, nucleophilic attack by the indole nitrogen to form the aminal-containing tetracycle. nih.govresearchgate.net In earlier work, Lewin's group also reported the semisynthesis of an analog, (+)-16-hydroxymethyl-goniomitine, from (−)-vincadifformine. nih.gov
Methodologies for Constructing Key Structural Motifs
The unique, angularly fused tetracyclic structure of this compound presents significant synthetic challenges, namely the formation of the indole nucleus and the stereoselective construction of the tetracyclic aminal core. Various synthetic strategies have been developed to address the assembly of these critical motifs.
A variety of methods have been successfully employed to construct the indole nucleus within the this compound framework, reflecting the diversity of modern organic synthesis.
Radical Cyclization: As detailed by Beaudry, a radical translocation followed by cyclization and oxidation provides an efficient route to the indole system. acs.orgoregonstate.eduresearchgate.net
Palladium-Catalyzed Reactions: The Bach group utilized a palladium-catalyzed C-2 alkylation of an indole via a norbornene-mediated C–H activation. nih.gov Another strategy involved a Suzuki coupling reaction between a 2-indoleboronic acid pinacol (B44631) ester and a vinyl iodide to assemble the core structure. researchgate.net
Cycloaddition Reactions: Pagenkopf's synthesis featured a formal [3+2] cycloaddition between a functionalized nitrile and an activated cyclopropane to build the indole ring. nih.gov
Annulation Reactions: A rhodium(III)-catalyzed redox-neutral intramolecular annulation of an alkyne tethered to a phenylhydrazine (B124118) was developed by Zhou and Li to form a pyrido[1,2-a]indole scaffold, which was then converted to this compound. researchgate.netkyoto-u.ac.jp
Classical Methods: The Fischer indole synthesis has been used to create key tricyclic precursors to the this compound core, as demonstrated by the Stoltz group. nih.gov
Table 2: Summary of Selected Indole Formation Strategies in this compound Synthesis
| Strategy | Key Reaction | Research Group |
|---|---|---|
| Radical Translocation | 1,6-HAT followed by 5-exo-trig cyclization | Beaudry |
| C-H Activation | Pd-catalyzed C-2 alkylation of indole | Bach |
| Cycloaddition | Formal [3+2] cycloaddition | Pagenkopf |
| Annulation | Rh(III)-catalyzed redox-neutral annulation | Zhou & Li |
The defining structural feature of this compound is its unique tetracyclic core containing an aminal functional group. oregonstate.edunih.gov The construction of this moiety is a critical step in nearly all total syntheses and is often performed at a late stage. The general and biomimetically inspired strategy involves an intramolecular cyclization. nih.gov Typically, a precursor containing a complete indole nucleus and a tethered δ-valerolactam ring is synthesized. oregonstate.edu The lactam carbonyl is then activated to generate a reactive iminium ion intermediate. oregonstate.edu This electrophilic species is subsequently trapped by the nucleophilic indole nitrogen in an intramolecular fashion. oregonstate.eduresearchgate.net This cyclization forges the final ring and establishes the characteristic aminal linkage, completing the tetracyclic core of this compound. oregonstate.edunih.gov In some approaches, this entire sequence is part of a one-pot integrated oxidation/reduction/cyclization (IORC) process that rapidly assembles the final architecture from a functionalized precursor. nih.gov
Establishment of Quaternary Carbon Stereocenters
The construction of the all-carbon quaternary stereocenter at the C7 position of this compound represents a formidable challenge in its total synthesis. nih.govresearchgate.net This sterically congested center, which connects the piperidine C-ring to the ethyl side chain, has been a focal point of synthetic innovation. Various advanced methodologies have been developed to install this crucial stereocenter with high levels of stereocontrol. These strategies range from utilizing chiral starting materials to employing sophisticated catalytic asymmetric reactions.
A prevalent and effective strategy involves a chiral pool approach , where the synthesis commences with an enantiomerically pure starting material that already contains a stereocenter, which is then elaborated to form the quaternary carbon. A notable example is the synthesis reported by Jia and coworkers, which starts from the commercially available diethyl L-malate. docksci.comnih.govresearchgate.net This approach leverages the inherent chirality of the starting material to establish the desired stereochemistry at the C7 position through a sequence of diastereoselective alkylations.
Another powerful methodology is the palladium-catalyzed asymmetric allylic alkylation (AAA) . This method has proven to be highly effective for the enantioselective formation of all-carbon quaternary stereocenters. nih.gov In the context of this compound synthesis, this strategy would involve the palladium-catalyzed alkylation of a prochiral enolate with an allylic electrophile, guided by a chiral ligand to induce asymmetry.
Decarboxylative allylic alkylation has also emerged as a significant strategy. Zakarian and coworkers reported a concise enantioselective synthesis of (+)-goniomitine featuring a highly efficient decarboxylative allylic alkylation of a 1,3-dicarbonyl lactam, catalyzed by palladium in the presence of a chiral phosphinooxazoline ligand. researchgate.net This reaction directly sets the quaternary stereocenter with excellent enantioselectivity.
Furthermore, cycloaddition reactions have been employed to construct the core structure of this compound, including the quaternary center. For instance, Pagenkopf's group developed a total synthesis of (±)-goniomitine that utilizes a formal [3+2] cycloaddition between a highly functionalized nitrile and a donor-acceptor cyclopropane to assemble the indole nucleus, with the quaternary center being established during the construction of the polycyclic framework. dicp.ac.cnnih.gov
More recently, radical-based methods have provided a novel entry to the this compound skeleton. Beaudry and coworkers reported a synthesis of (±)-goniomitine featuring a complexity-generating radical translocation reaction to construct the indole architecture. oregonstate.edunih.govresearchgate.net The installation of the quaternary carbon was achieved prior to the radical cyclization.
The following data tables detail the key research findings for the establishment of the quaternary carbon stereocenter in various total syntheses of this compound, highlighting the different methodologies, key reactions, and stereochemical outcomes.
| Research Group | Key Reaction | Starting Material | Key Reagents and Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Jia, et al. | Successive diastereoselective α-alkylations | Diethyl L-malate | 1) NaH, 2-iodoethoxymethylbenzene; 2) NaHMDS, 1-iodo-3-[(tert-butyldimethylsilyl)oxy]propane | Diastereoselective alkylations leading to the desired enantiomer of the C-9/C-10 unit containing the quaternary carbon center. | docksci.comnih.govresearchgate.net |
| Research Group | Key Reaction | Substrate | Key Reagents and Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Zakarian, et al. | Decarboxylative allylic alkylation | 1,3-dicarbonyl lactam | Pd catalyst, chiral phosphinooxazoline ligand | Highly efficient and enantioselective formation of the quaternary stereogenic center. | researchgate.net |
| Research Group | Key Reaction | Reactants | Key Reagents and Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Pagenkopf, et al. | Formal [3+2] cycloaddition | Highly functionalized nitrile and a donor-acceptor cyclopropane | Microwave irradiation was used to improve reaction times in subsequent steps. | Formation of a racemic mixture of (±)-goniomitine. | dicp.ac.cnnih.gov |
| Waser, et al. | Selective cyclization of aminocyclopropanes | Aminocyclopropane precursor | Catalytic conditions to promote selective cyclization. | Synthesis of racemic this compound. | dicp.ac.cn |
| Mukai, et al. | Cross-metathesis | 2-vinylindole derivative and a chiral oxazolopiperidone lactam | Grubbs catalyst for cross-metathesis. | Highly stereoselective synthesis of both (–)- and (+)-goniomitine. | dicp.ac.cnacs.org |
| Research Group | Key Reaction | Precursor | Key Reagents and Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Beaudry, et al. | Radical translocation | Alkene with a tethered azide | Radical initiator to trigger translocation and cyclization. | Synthesis of (±)-goniomitine. | oregonstate.edunih.govresearchgate.net |
| Bach, et al. | Pd(II)-catalyzed regioselective 2-alkylation of indoles | Indole derivative | Pd(II) catalyst and appropriate alkylating agent. | Synthesis of (±)-goniomitine. | docksci.com |
| Zhu, et al. | Integrated Oxidation/Reduction/Cyclization (IORC) | Functionalized cyclopentene | One-pot sequence involving oxidation, reduction, and cyclization. | Synthesis of (±)-goniomitine. | nih.gov |
Chemical Transformations and Synthesis of Goniomitine Analogs
Derivatization Reactions of the Goniomitine Scaffold
Direct chemical modification of the this compound scaffold provides a straightforward route to new derivatives. These transformations can introduce new functional groups, altering the molecule's physicochemical properties.
During the initial structural elucidation of this compound, it was transformed into its N-acetyl and N,O-diacetyl derivatives. researchgate.net The reaction of this compound with acetic anhydride (B1165640) in pyridine (B92270) resulted in the formation of the N-acetyl derivative. Further acetylation under more forceful conditions can lead to the diacetylated product, demonstrating the reactivity of both the indole (B1671886) nitrogen and the hydroxyl group. These reactions confirm the presence of these functional groups within the this compound structure and represent early examples of its derivatization. researchgate.net
Table 1: Derivatization Reactions of this compound
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| This compound (1) | Acetic anhydride, Pyridine | N-acetylthis compound | researchgate.net |
| This compound (1) | Acetic anhydride (reflux) | N,O-diacetylthis compound | researchgate.net |
Synthesis of Structurally Modified this compound Analogs for Research Purposes
The synthesis of structurally modified analogs of this compound is a key area of research for understanding the chemical space around this natural product. These analogs are crucial for investigating the therapeutic potential and identifying the key structural features required for biological activity.
One notable example is the semisynthesis of (+)-16-hydroxymethyl-goniomitine. nih.gov This analog was obtained from (-)-vincadifformine, highlighting a biomimetic approach that leverages the structural relationship between different Aspidosperma alkaloids. nih.gov
Another approach to this compound analogs involves cycloaddition reactions. For instance, [4+2] cycloaddition reactions between 2-vinylindoles and cyclic enamines, facilitated by anodic oxidation, have been employed to construct the tetracyclic skeleton of this compound, yielding analogs such as compounds 52–55. nih.gov The synthesis of the this compound analog (+/−)-12 has also been reported, further expanding the library of related structures. researchgate.net
Researchers have also focused on synthesizing bisindole alkaloids related to this compound, some of which have shown cytotoxic properties. acs.org These more complex structures, often dimers or hybrids, are of interest for their potential enhanced biological activities.
Table 2: Selected Structurally Modified this compound Analogs
| Analog | Synthetic Approach | Precursor(s) | Purpose | Reference |
|---|---|---|---|---|
| (+)-16-Hydroxymethyl-goniomitine | Semisynthesis | (-)-Vincadifformine | Bioactivity studies | nih.gov |
| Analogs 52–55 | [4+2] Cycloaddition | 2-Vinylindoles and cyclic enamines | Exploring synthetic routes | nih.gov |
| (+/−)-12 | Multi-step synthesis | Not specified | Analog development | researchgate.net |
| Cytotoxic bisindole alkaloids | Dimerization/Coupling strategies | This compound or its precursors | Investigating cytotoxicity | acs.org |
Development of Novel Synthetic Routes to Access Analog Libraries
The development of flexible and efficient synthetic routes is crucial for generating libraries of this compound analogs for comprehensive biological screening. These modern synthetic strategies often focus on convergent and divergent pathways that allow for the late-stage introduction of structural diversity. nsf.govnih.gov
A "couple and divert" strategy has been effectively used in the total synthesis of this compound and can be adapted for analog synthesis. researchgate.net This approach often involves an integrated oxidation/reduction/cyclization (iORC) sequence, which allows for the rapid construction of the complex polycyclic core from functionalized cyclopentenes. nih.govresearchgate.net
Another powerful method involves a Stille coupling reaction to create a 2-vinylindole derivative, which then undergoes cross-metathesis with chiral oxazolopiperidone lactams. This route has been successfully used for the total syntheses of both natural (-)-goniomitine and its unnatural (+)-enantiomer, demonstrating its flexibility for creating stereochemically diverse analogs. nih.gov
Radical-mediated reactions have also been harnessed to build the this compound framework. A convergent strategy featuring a radical translocation reaction to construct the indole architecture has been reported, starting from the readily available 2-ethyl-δ-valerolactam. oregonstate.edunih.gov This approach is notable for its efficiency, assembling the target molecule in a limited number of steps. oregonstate.edu
The Fischer indolization has been employed as a key step in several synthetic approaches to this compound. nih.govrsc.org By constructing a key tricyclic intermediate, such as dihydropyrido[1,2-a]indolone, this method provides a platform from which various analogs can be accessed through subsequent modifications. nih.govrsc.org
Furthermore, iridium-catalyzed C-H borylation has been explored as a strategic step in the synthesis of (-)-goniomitine. snnu.edu.cn This modern C-H activation strategy allows for the efficient installation of a boron functional group, which can then be used for a variety of cross-coupling reactions to introduce diversity into the final molecule, making it a powerful tool for generating analog libraries. snnu.edu.cn
Table 3: Novel Synthetic Strategies for this compound Analog Libraries
| Synthetic Strategy | Key Reaction(s) | Starting Material/Key Intermediate | Advantage | Reference |
|---|---|---|---|---|
| Couple and Divert | Integrated Oxidation/Reduction/Cyclization (iORC) | Functionalized cyclopentenes | Rapid construction of polycyclic core | nih.govresearchgate.net |
| Stille Coupling/Cross-Metathesis | Stille coupling, Cross-metathesis | 2-Iodoaniline derivatives, Chiral lactams | Access to both enantiomers and analogs | nih.gov |
| Radical Translocation | Ullman coupling, Radical translocation | 2-Ethyl-δ-valerolactam | Convergent and efficient | oregonstate.edunih.gov |
| Fischer Indolization | Fischer indolization | 1,3-Cyclohexanedione derivatives | Access to key tricyclic intermediates | nih.govrsc.org |
| C-H Borylation | Iridium-catalyzed C-H borylation, Suzuki-Miyaura coupling | Indole derivatives | Late-stage functionalization for diversity | snnu.edu.cn |
Advanced Analytical and Spectroscopic Characterization in Research
Application of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Confirmation
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. bu.edu.eglibretexts.orglibretexts.org This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. libretexts.orglibretexts.org
In the initial characterization of goniomitine isolated from the root bark of Gonioma malagasy, HRMS was employed to establish its molecular formula. nih.govresearchgate.net The analysis yielded a molecular ion peak (M⁺) at an m/z of 298.2080. This experimental value was in close agreement with the calculated mass of 298.2045 for the molecular formula C₁₉H₂₆N₂O, thus confirming the elemental composition of the natural product. nih.govresearchgate.net
Throughout the various total synthesis campaigns of this compound, HRMS has been consistently used to confirm the identity of key synthetic intermediates. This ensures that the desired transformations have occurred at each step of the complex synthetic sequence.
Table 1: HRMS Data for this compound and Selected Synthetic Intermediates
| Compound/Intermediate | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Source |
|---|---|---|---|---|
| This compound | C₁₉H₂₆N₂O | 298.2045 | 298.2080 | nih.govresearchgate.net |
| Vinylindole Intermediate | C₃₃H₃₉NO₃Si | 525.2699 | 525.2696 | amazonaws.com |
| Allenylaniline Intermediate | C₄₀H₄₇NO₄Si | 633.3274 | 633.3271 | amazonaws.com |
| Lactam Intermediate | C₁₆H₂₁NO | 243.1623 | 243.1625 | amazonaws.com |
| Enol Intermediate | C₁₅H₁₉O₃ [M+H]⁺ | 247.1329 | 247.1324 | nih.gov |
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. neu.edu.trwikipedia.orglibretexts.org It provides information about the chemical environment, connectivity, and stereochemical relationships of atoms (primarily ¹H and ¹³C) within a molecule. wikipedia.orglibretexts.org
The initial structural proposal for this compound was based on the interpretation of its ¹H and ¹³C NMR spectra. nih.govresearchgate.net These spectra revealed the presence of an indole (B1671886) nucleus and other key functional groups, allowing chemists to piece together the unique tetracyclic aminal-containing core of the molecule. nih.govresearchgate.netnih.gov Purity assessment is another crucial application of NMR, where the absence of extraneous signals indicates a pure sample.
During the total synthesis of this compound and its analogues, both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used extensively to verify the structure of each intermediate. core.ac.uk For example, in a Fischer indolization strategy toward (−)-goniomitine, the structures of intermediates were rigorously confirmed using 500 MHz NMR spectroscopy. nih.govscispace.com
Table 2: Selected ¹H and ¹³C NMR Data for a Synthetic Intermediate of this compound (Enol-8) Solvent: CDCl₃, Frequency: 500 MHz (¹H), 126 MHz (¹³C) | ¹H NMR Chemical Shift (δ ppm) | Multiplicity, Coupling Constant (J Hz) | Integration | Assignment | |---|---|---|---| | 9.68 | s | 1H | OH | | 7.39–7.28 | m | 5H | Ar-H | | 4.58 | s | 2H | OCH₂Ph | | 3.63–3.59 | m | 2H | CH₂ | | 2.73–2.67 | m | 2H | CH₂ | | 2.46 | t, J = 6.3 | 2H | CH₂ | | 2.34 | dd, J = 7.2, 6.1 | 2H | CH₂ | | 1.91 | dt, J = 12.6, 6.5 | 2H | CH₂ | | ¹³C NMR Chemical Shift (δ ppm) | Assignment | | 198.3 | C=O | | 174.8 | C | | 136.6 | C | | 128.8 | CH | | 128.4 | CH | | 128.1 | CH | | 114.1 | C | | 73.8 | CH₂ | | 72.1 | CH₂ | | 36.6 | CH₂ | | 29.5 | CH₂ | | 22.7 | CH₂ | | 20.7 | CH₂ | Data sourced from Pritchett et al. nih.gov
X-ray Crystallography for Absolute and Relative Stereochemistry Determination in Synthetic Intermediates and Final Products
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous proof of a molecule's absolute and relative stereochemistry. anton-paar.com This technique involves diffracting X-rays off a single crystal to generate a diffraction pattern, which is then mathematically reconstructed into a model of the atomic positions. anton-paar.com
While the initial structure of this compound was proposed by NMR, its correct absolute stereochemistry was ultimately established through the first enantiocontrolled total synthesis by Takano et al. nih.govresearchgate.net This synthesis proved that the natural product was the enantiomer of the structure that had been initially proposed. nih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (-)-Goniomitine |
| (±)-Goniomitine |
| N-benzylamine |
| Enol-8 |
| Vinylindole |
| Allenylaniline |
Future Directions in Goniomitine Research
Development of More Efficient, Sustainable, and Scalable Synthetic Methodologies
Future efforts will likely focus on:
Catalytic C-H Activation: Expanding on strategies like the palladium-catalyzed C-H activation, which has been used for the C-2 alkylation of indoles, can further streamline synthetic routes by reducing the need for pre-functionalized starting materials. nih.gov
One-Pot and Tandem Reactions: Integrating multiple transformations into a single operation, such as the one-pot oxidation/reduction/cyclization (IORC) sequence, significantly improves efficiency and reduces waste. nih.govresearchgate.net
Asymmetric Catalysis: The development of novel catalytic asymmetric methods will be crucial to avoid the use of chiral pool starting materials or resolutions, which can be inefficient. nih.gov The first catalytic enantioselective total synthesis of (−)-Goniomitine was a major step in this direction, employing a Pd-catalyzed asymmetric allylic alkylation. nih.govcaltech.edu
The ultimate goal is to create a synthetic pathway that is short, high-yielding, and environmentally benign, making Goniomitine and its analogs more accessible for extensive biological evaluation. nih.gov
Exploration of Novel Bio-inspired Transformations for Natural Product Synthesis
Nature’s synthetic pathways often provide blueprints for efficient and elegant chemical syntheses. The biogenesis of this compound is hypothesized to originate from another Aspidosperma alkaloid, vincadifformine (B1218849). nih.govoregonstate.edu This proposed pathway involves an oxidative cleavage, decarboxylation, a retro-Mannich reaction to form an iminium ion, and subsequent cyclization via nucleophilic attack by the indole (B1671886) nitrogen. nih.govoregonstate.edu
Harnessing this biosynthetic hypothesis has led to powerful synthetic strategies:
Bio-Inspired Fragmentations: Inspired by the biogenetic origin, new fragmentation strategies have been developed for the rapid assembly of key structural motifs like indolones and 2-quinolinones, culminating in a 5-step asymmetric total synthesis of (−)-Goniomitine. tsinghua.edu.cn
Future research in this area will likely explore enzymes or enzyme-mimicking catalysts to effect these complex transformations with high selectivity and under mild conditions. Understanding the precise enzymatic machinery involved in the natural conversion of vincadifformine to this compound could unlock new biocatalytic approaches for its synthesis and the synthesis of other complex indole alkaloids.
Advanced SAR Studies through High-Throughput Screening and Integrated Computational Methods
While this compound exhibits micromolar antiproliferative activity against several cancer cell lines, a comprehensive understanding of its structure-activity relationship (SAR) is still lacking. oregonstate.eduoregonstate.edu Preliminary studies have shown conflicting results regarding the potency of its enantiomers; one study found natural (−)-Goniomitine to be more active in Madin-Darby Canine Kidney (MDCK/MDR1) cells, while another reported that unnatural (+)-Goniomitine was more potent against five human cancer cell lines. nih.gov The synthesis of analogs, such as (+)-16-hydroxymethyl-goniomitine, has been achieved, but systematic exploration is needed. nih.gov
Future research must pivot towards a more systematic approach to SAR:
High-Throughput Screening (HTS): The development of efficient and scalable synthetic routes will enable the creation of a library of this compound analogs. HTS technologies can then be used to rapidly screen this library against a wide panel of cancer cell lines to identify compounds with improved potency and selectivity. oncotarget.com This automated process allows for the rapid testing of large chemical libraries to identify effectors of a particular biological mechanism. oncotarget.com
Integrated Computational Methods: Computer-aided drug design (CADD) can accelerate the discovery process by predicting the activity of novel analogs before they are synthesized. jscimedcentral.com Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of this compound analogs with potential biological targets, such as tubulin. nih.govresearchgate.net This computational insight can guide the design of new derivatives with enhanced binding affinity and better pharmacokinetic properties. jscimedcentral.commdpi.com For example, molecular modeling has been successfully used to guide the addition of water-solubilizing groups to other antiproliferative compounds to improve their properties while retaining activity. nih.gov
By integrating combinatorial synthesis, HTS, and computational modeling, researchers can systematically map the SAR of the this compound scaffold, paving the way for the rational design of next-generation anticancer agents.
Deeper Molecular Mechanistic Elucidation in Complex Biological Systems
The current understanding of how this compound exerts its antiproliferative effects is limited. While its ability to inhibit cancer cell growth is established, the precise molecular targets and signaling pathways it modulates are largely unknown. scispace.commdpi-res.com This lack of mechanistic detail is a significant barrier to its clinical development.
Future investigations must focus on:
Target Identification: A crucial step is to identify the direct molecular target(s) of this compound. Some rigidin-inspired antiproliferative agents, which share some structural features, have been shown to be potent inhibitors of tubulin assembly, leading to mitotic delay and cell death. nih.gov It is plausible that this compound acts via a similar mechanism, but this requires experimental validation. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can be employed to pull down binding partners and identify targets.
Pathway Analysis: Once a target is identified, downstream signaling pathways affected by this compound need to be investigated. This includes studying its effects on the cell cycle, apoptosis (programmed cell death), and other key cellular processes. mdpi.com For example, studies could determine if this compound induces cell cycle arrest at a specific phase (e.g., G2/M) and whether it triggers apoptotic pathways. mdpi.com
In Vivo Studies: Promising analogs identified through SAR studies will require evaluation in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles. nih.gov
A thorough elucidation of this compound's mechanism of action will not only provide a rationale for its anticancer activity but also identify potential biomarkers for patient stratification and reveal new therapeutic vulnerabilities in cancer cells. nih.goveviq.org.au
Q & A
Basic: What are the key structural features of Goniomitine, and how do they influence synthetic strategies?
This compound’s tetracyclic indole alkaloid structure includes a cyclopropane ring fused to a bicyclic system, posing challenges in stereochemical control and regioselective functionalization. Its synthesis requires strategic protection/deprotection steps (e.g., TIPS protection of aldehyde groups) and cyclization catalysts (e.g., TsOH) to stabilize intermediates . Convergent approaches, such as radical translocation or aminocyclopropane cyclizations, minimize linear steps and improve yields (e.g., 11% total yield via 13-step synthesis) .
Basic: What experimental methods are used to synthesize this compound, and how do their efficiencies compare?
Two primary methods dominate:
Aminocyclopropane Cyclization ():
- Steps : TIPS protection → carboxylation → lithiumation → Weinreb amide addition → TsOH-catalyzed cyclization (93% yield).
- Total Yield : 11% over 13 steps.
- Key Advantage : High regioselectivity under mild conditions.
Radical Translocation Strategy ():
- Steps : Ethyl δ-valerolactam functionalization → radical-based cyclization.
- Total Yield : 29% over 6 steps.
- Key Advantage : Improved convergence and reduced purification steps.
| Method | Steps | Key Catalyst/Reagent | Total Yield | Reference |
|---|---|---|---|---|
| Aminocyclopropane | 13 | TsOH | 11% | |
| Radical Translocation | 6 | Radical initiators | 29% |
Advanced: What challenges arise in the stereoselective synthesis of this compound’s tetracyclic core?
The cyclopropane ring’s stereochemistry and fused indole system require precise control to avoid epimerization. Strategies include:
- Catalyst Selection : TsOH promotes regioselective cyclization without disrupting sensitive aldehyde groups .
- Protection Schemes : TIPS groups shield reactive sites during side-chain introduction .
- Radical Intermediates : Stabilize transient species to prevent undesired stereoisomers .
Advanced: How can researchers resolve contradictions in cytotoxicity data across cell lines?
This compound’s IC50 values (150–400 nM) vary depending on cell line-specific factors like P-glycoprotein 170 (P-gp170) expression. For example, it retains efficacy in MDR-1-MDCK cells (P-gp170 overexpressing), unlike Taxol or Vinblastine . To validate discrepancies:
- Comparative Assays : Test parallel cell lines with/without P-gp170 inhibitors.
- Mechanistic Profiling : Assess ATPase activity to confirm P-gp170 interaction.
Basic: What analytical techniques confirm this compound’s structural identity and purity?
- NMR : Assigns stereochemistry (e.g., cyclopropane ring protons at δ 1.2–1.5 ppm) .
- Mass Spectrometry : Validates molecular ion ([M+H]+ at m/z 307) .
- X-ray Crystallography : Resolves absolute configuration for novel analogs .
Advanced: How to design structure-activity relationship (SAR) studies for this compound analogs?
- Convergent Synthesis : Modify the C3 side chain or indole substituents via late-stage functionalization .
- Bioactivity Screening : Test analogs against panels of tumor cell lines (e.g., NCI-60) and MDR models.
- Computational Modeling : Predict binding modes to tubulin or P-gp170 using docking simulations.
Basic: What is known about this compound’s mechanism of action and biological targets?
While preliminary data suggest tubulin disruption (common among Vinca alkaloids), its resistance to P-gp170-mediated efflux implies a unique target interaction. Current hypotheses include:
- Microtubule Dynamics : Inhibition of polymerization, measured via in vitro tubulin-binding assays.
- Apoptosis Induction : Caspase-3/7 activation in treated cells .
Advanced: What methodological considerations apply when scaling up this compound synthesis for in vivo studies?
- Solvent Optimization : Replace tetrahydrofuran (THF) with greener solvents to improve scalability.
- Catalyst Recycling : Immobilize TsOH on silica to reduce waste .
- Purification : Employ flash chromatography or HPLC for intermediates prone to degradation.
Advanced: How to address inconsistencies in spectral data for novel this compound derivatives?
- Multi-Technique Validation : Cross-check NMR, HRMS, and IR data.
- Crystallographic Analysis : Resolve ambiguous stereochemistry for key intermediates .
- Literature Benchmarking : Compare with reported spectra of related alkaloids .
Basic: What gaps exist in current this compound research, and how can they be addressed?
- Limited Bioactivity Data : Only nM-level cytotoxicity in select cell lines is reported. Future work should include in vivo tumor models and transcriptomic profiling .
- Synthetic Methodology : Asymmetric synthesis routes remain unexplored, offering opportunities for enantioselective catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
